molecular formula C11H10ClNO4 B14863666 Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate

Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate

Cat. No.: B14863666
M. Wt: 255.65 g/mol
InChI Key: ZSOLENFRYFPLIT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is an organic compound belonging to the class of oxazoles This compound is characterized by the presence of a chloro-substituted benzoxazole ring fused with an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate typically involves the reaction of 5-chloro-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the chloro group or modifications on the ethyl acetate moiety .

Scientific Research Applications

Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl acetate group and the chloro substitution makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate, with the CAS number 29176-91-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H10ClN1O3C_{11}H_{10}ClN_{1}O_{3}, with a molecular weight of approximately 241.66 g/mol. The compound features a chloro-substituted benzoxazole ring, which is significant for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathways can vary, but they generally include:

  • Formation of the Benzoxazole Ring : This involves cyclization reactions that introduce the oxazole functionality.
  • Acetylation : The introduction of the ethyl acetate moiety is achieved through acylation reactions.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • Findings :
    • IC50 values ranged from 10 to 30 µM, indicating potential as a chemotherapeutic agent.

The proposed mechanism of action for this compound includes:

  • Inhibition of topoisomerases, which are crucial for DNA replication.
  • Induction of oxidative stress leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the biological significance of benzoxazole derivatives:

  • Study on Antimalarial Activity : A related compound demonstrated potent antimalarial effects against Plasmodium falciparum, suggesting a possible lead for further development in treating malaria.
    • In vitro Results : The compound showed an IC50 value of approximately 5 µM against resistant strains.
  • Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties in models of neurodegeneration, indicating potential in treating conditions like Alzheimer's disease.

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetate

InChI

InChI=1S/C11H10ClNO4/c1-2-16-10(14)6-13-8-5-7(12)3-4-9(8)17-11(13)15/h3-5H,2,6H2,1H3

InChI Key

ZSOLENFRYFPLIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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